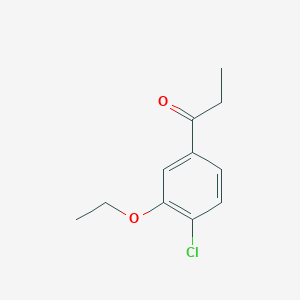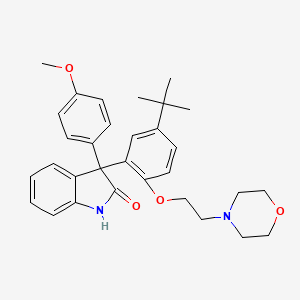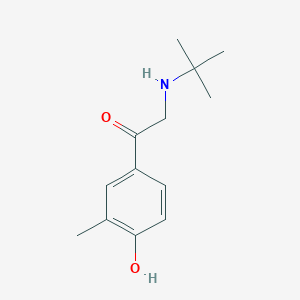
2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone is an organic compound with a complex structure that includes a tert-butylamino group and a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone typically involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-methylbenzaldehyde with tert-butylamine under controlled conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butylamino group can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)-1-(4-hydroxyphenyl)ethanone: Lacks the methyl group on the phenyl ring.
2-(tert-Butylamino)-1-(3-hydroxy-4-methylphenyl)ethanone: The positions of the hydroxy and methyl groups are reversed.
Uniqueness
2-(tert-Butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both the hydroxy and methyl groups on the phenyl ring can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(4-hydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C13H19NO2/c1-9-7-10(5-6-11(9)15)12(16)8-14-13(2,3)4/h5-7,14-15H,8H2,1-4H3 |
InChI Key |
WIIHNRHKNYLGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


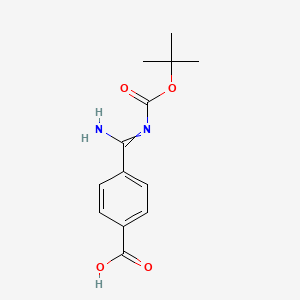

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
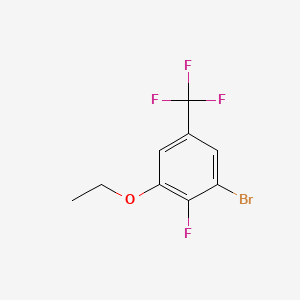
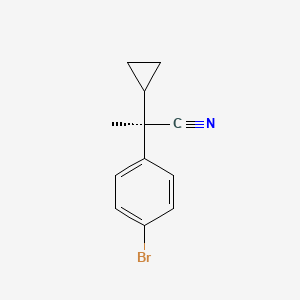
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

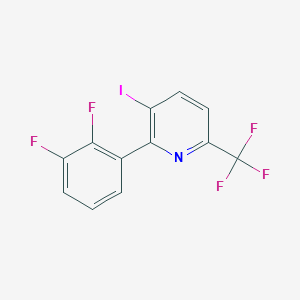
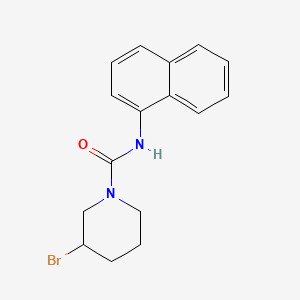
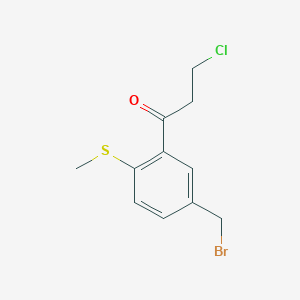
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
